

Application of 1H-Benzimidazole-2-carboxaldehyde in Medicinal Chemistry: A Detailed Overview

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Compound of Interest

Compound Name: 1H-Benzimidazole-2-carboxaldehyde

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Introduction

1H-Benzimidazole-2-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of medicinally important compounds. Its benzimidazole core, a privileged scaffold in medicinal chemistry, is structurally analogous to purine nucleosides, allowing it to interact with various biological targets.^[1] The aldehyde functional group at the 2-position provides a reactive handle for the facile synthesis of diverse derivatives, including Schiff bases and hydrazones, which have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiparasitic agents.^{[2][3][4]} This document provides detailed application notes, experimental protocols, and an overview of the biological activities of compounds derived from **1H-Benzimidazole-2-carboxaldehyde**.

Key Applications in Medicinal Chemistry

Derivatives of **1H-Benzimidazole-2-carboxaldehyde** have shown a broad spectrum of pharmacological activities, making this scaffold a focal point in drug discovery and development.

1. Anticancer Activity:

Schiff bases and other derivatives of **1H-Benzimidazole-2-carboxaldehyde** have exhibited potent cytotoxic effects against various cancer cell lines.[3][5] The proposed mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[4][6] Furthermore, some derivatives have been shown to inhibit critical kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby suppressing tumor growth and angiogenesis.[6][7]

2. Antimicrobial Activity:

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents. Hydrazone derivatives of **1H-Benzimidazole-2-carboxaldehyde** have demonstrated significant antibacterial and antifungal activities.[2][8] These compounds are believed to exert their antimicrobial effects by interfering with essential microbial processes. Due to their structural similarity to purines, they can disrupt the synthesis of nucleic acids and proteins, leading to the inhibition of microbial growth and cell death.[2]

3. Anti-inflammatory and Analgesic Activity:

Benzimidazole derivatives have been investigated for their anti-inflammatory and analgesic properties.[9] The mechanism of action is thought to involve the inhibition of inflammatory mediators and enzymes.

4. Antiparasitic Activity:

Compounds derived from the benzimidazole core have shown promise as antiparasitic agents. For instance, hydrazone derivatives have been found to be effective against parasites like *Trichinella spiralis*.[4] The mode of action is often linked to the disruption of microtubule-dependent processes in the parasites.[4][9]

Quantitative Biological Activity Data

The following tables summarize the *in vitro* biological activities of various derivatives synthesized from benzimidazole precursors, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound Class	Cancer Cell Line	IC50 (µM)	Reference
Benzimidazole-Triazole Hybrids	HCT-116	3.87 - 8.34	[7]
HepG2	3.87 - 8.34	[7]	
MCF-7	3.87 - 8.34	[7]	
HeLa	3.87 - 8.34	[7]	
N-Alkylated-2-phenyl-1H-benzimidazoles	MDA-MB-231	16.38	[7]
Benzimidazole-linked Oxadiazoles	MCF-7	0.13 - 15.2	[7]
HaCaT	0.13 - 15.2	[7]	
MDA-MB-231	0.13 - 15.2	[7]	
HepG2	0.13 - 15.2	[7]	
A549	0.13 - 15.2	[7]	
Fluoro aryl benzimidazole derivative	HOS	1.8	[7]
G361	2	[7]	
MCF-7	2.8	[7]	
K-562	7.8	[7]	
Benzimidazole with Sulfonamide Moiety	MGC-803	1.02 - 5.40	[7]
PC-3	1.02 - 5.40	[7]	
MCF-7	1.02 - 5.40	[7]	
Benzimidazole derivative (Compound 5)	MCF-7	17.8 ± 0.24	[6]

DU-145	10.2 ± 1.4	[6]	
H69AR	49.9 ± 0.22	[6]	
1-Substituted Benzimidazole Derivative	A-549, HCT-116, MCF-7	28.29	[5]
Chrysin Benzimidazole Derivative	MFC	25.72 ± 3.95	[5]
Benzoyl Substituted Benzimidazole	MCF-7	16.18 ± 0.07	[5]
HL-60	15.15 ± 0.05	[5]	
Carboxyl Substituted Benzimidazole	MCF-7	19.21 ± 0.08	[5]
HL-60	18.29 ± 0.06	[5]	
N-substituted benzimidazole derivatives	OVCAR-3	10.34 - 14.88	[5]

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound Class	Microorganism	MIC (μ g/mL)	Reference
Benzimidazole Derivatives	Enterococcus faecalis	12.5 - 400	[10]
Staphylococcus aureus		12.5 - 400	[10]
Candida tropicalis		6.25 - 400	[10]
Candida albicans		50 - 400	[10]
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives	Escherichia coli	2 - 16	
Streptococcus faecalis		2 - 16	
MSSA		2 - 16	
MRSA		2 - 16	
Candida albicans		8 - 16	
Aspergillus niger		8 - 16	
Benzimidazolium salts	Staphylococcus aureus	7.8 - 125.0	[11]
Benzimidazole-pyrazole derivative	S. aureus	15.62	[12]
S. epidermidis		7.81	[12]
M. luteus		3.9	[12]
K. pneumoniae		7.81	[12]
A. fumigates		7.81	[12]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from **1H-Benzimidazole-2-carboxaldehyde**

This protocol describes a general method for the synthesis of Schiff base derivatives, which are known for their anticancer activities.

Materials:

- **1H-Benzimidazole-2-carboxaldehyde**
- Substituted aniline (e.g., 4-aminoaniline)
- Ethanol
- Glacial acetic acid (catalytic amount)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

- In a round-bottom flask, dissolve **1H-Benzimidazole-2-carboxaldehyde** (1 equivalent) in ethanol.
- To this solution, add the substituted aniline (1 equivalent).
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 4-6 hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The precipitated solid product is collected by filtration.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base.

Protocol 2: General Synthesis of Hydrazone Derivatives from **1H-Benzimidazole-2-carboxaldehyde**

This protocol outlines the synthesis of hydrazone derivatives, which have shown significant antimicrobial properties.

Materials:

- **1H-Benzimidazole-2-carboxaldehyde**
- Hydrazine hydrate or a substituted hydrazine (e.g., isonicotinic hydrazide)
- Ethanol
- Glacial acetic acid (catalytic amount)
- Standard laboratory glassware

Procedure:

- Dissolve **1H-Benzimidazole-2-carboxaldehyde** (1 equivalent) in ethanol in a round-bottom flask.
- Add a solution of the hydrazine derivative (1 equivalent) in ethanol to the flask.
- Add a catalytic amount of glacial acetic acid.
- Stir the reaction mixture at room temperature or reflux for 2-8 hours, depending on the reactivity of the hydrazine.
- Monitor the reaction by TLC.
- Upon completion, the resulting precipitate is filtered.
- Wash the product with ethanol and then with diethyl ether.
- Dry the purified hydrazone derivative in a desiccator.

Protocol 3: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability.

Materials:

- Cancer cell lines (e.g., MCF-7, HCT-116)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Synthesized benzimidazole derivatives
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

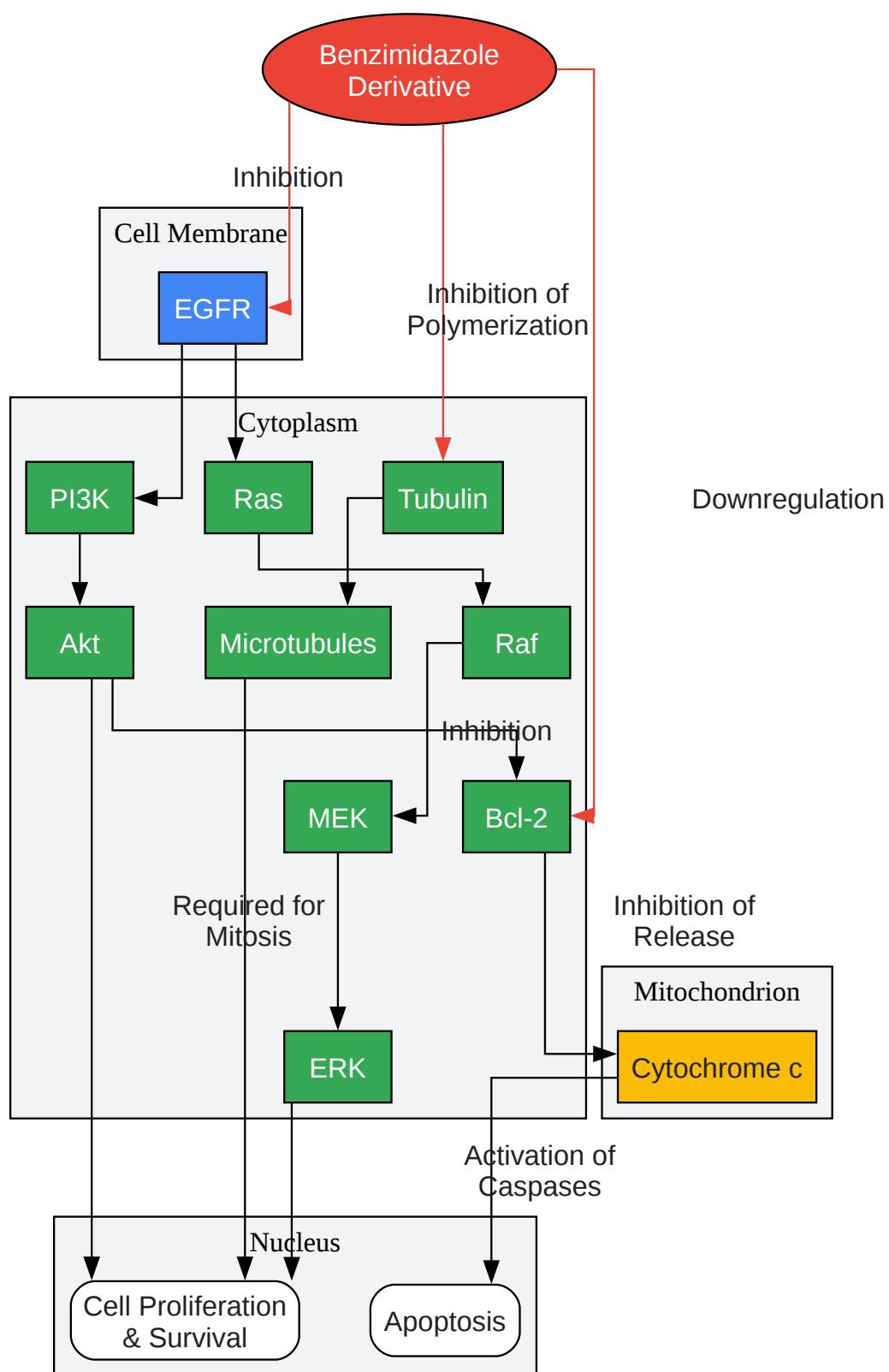
Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the synthesized compounds in the growth medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plate for 48-72 hours.
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

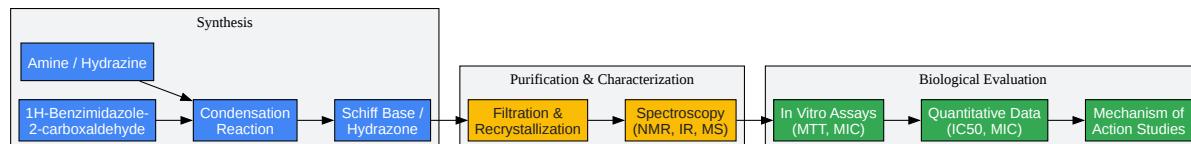
Visualizations

Signaling Pathway

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Caption: Proposed mechanism of anticancer action for benzimidazole derivatives.

Experimental Workflow

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Caption: General workflow for synthesis and evaluation of benzimidazole derivatives.

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